![molecular formula C14H17N3O3 B14012237 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one is a synthetic compound known for its role as an autotaxin inhibitor. It is primarily used in scientific research to study its effects on various biological processes, particularly those involving inflammation and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various reagents. One common method includes the use of phosphorous oxychloride and dimethylformamide through a Vilsmeyer-Haack cyclization . The compound is then purified and characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification and quality control processes to ensure the compound meets the required standards for research applications .
化学反応の分析
Types of Reactions
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, dimethylformamide, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride and dimethylformamide results in the formation of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde .
科学的研究の応用
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The compound exerts its effects by inhibiting the activity of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule that plays a key role in various biological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one can reduce the production of LPA, thereby modulating these processes .
類似化合物との比較
Similar Compounds
Autotaxin-Inhibitor III, PF-8380: Another autotaxin inhibitor with similar biological activity.
2-(benzo[d]oxazol-2-yl)aniline: A precursor used in the synthesis of various benzoxazole derivatives.
Uniqueness
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one is unique due to its specific structure, which allows it to effectively inhibit autotaxin activity. This makes it a valuable tool in research focused on understanding and modulating biological processes involving LPA .
特性
IUPAC Name |
6-(3-piperazin-1-ylpropanoyl)-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-12(3-6-17-7-4-15-5-8-17)10-1-2-11-13(9-10)20-14(19)16-11/h1-2,9,15H,3-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBLOGNDYVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
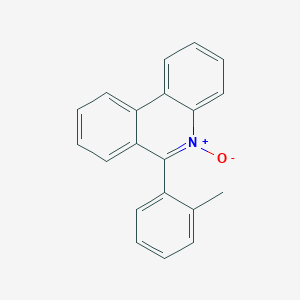
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)


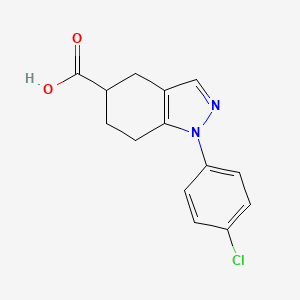
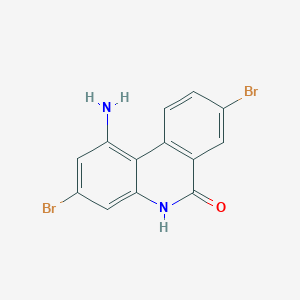
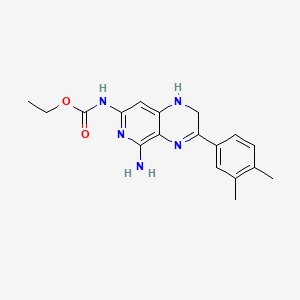
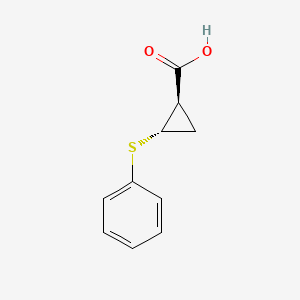
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
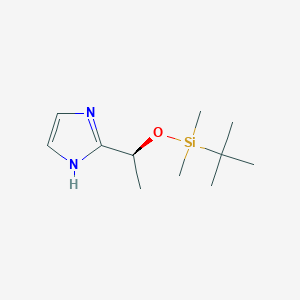
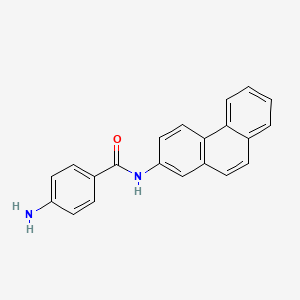
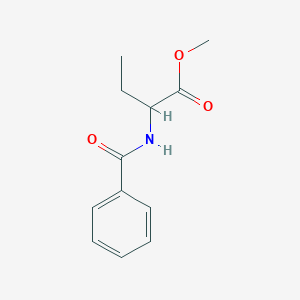
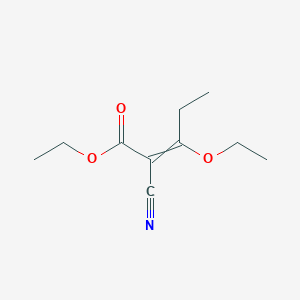
![2,5,7-Trichloroimidazo[1,2-c]pyrimidine](/img/structure/B14012241.png)
